5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol
Brand Name: Vulcanchem
CAS No.: 1010867-79-4
VCID: VC7030231
InChI: InChI=1S/C23H27N3O3/c1-16-14-26(15-17(2)29-16)10-11-28-19-8-9-20(22(27)12-19)23-21(13-24-25-23)18-6-4-3-5-7-18/h3-9,12-13,16-17,27H,10-11,14-15H2,1-2H3,(H,24,25)
SMILES: CC1CN(CC(O1)C)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4)O
Molecular Formula: C23H27N3O3
Molecular Weight: 393.487

5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol

CAS No.: 1010867-79-4

Cat. No.: VC7030231

Molecular Formula: C23H27N3O3

Molecular Weight: 393.487

* For research use only. Not for human or veterinary use.

5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol - 1010867-79-4

Specification

CAS No. 1010867-79-4
Molecular Formula C23H27N3O3
Molecular Weight 393.487
IUPAC Name 5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-5-yl)phenol
Standard InChI InChI=1S/C23H27N3O3/c1-16-14-26(15-17(2)29-16)10-11-28-19-8-9-20(22(27)12-19)23-21(13-24-25-23)18-6-4-3-5-7-18/h3-9,12-13,16-17,27H,10-11,14-15H2,1-2H3,(H,24,25)
Standard InChI Key CTPRCYPDKCSGRM-UHFFFAOYSA-N
SMILES CC1CN(CC(O1)C)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4)O

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₂₄H₂₉N₃O₃, with a molecular weight of 407.514 g/mol . Its IUPAC name systematically describes the arrangement of substituents: a 5-methyl-4-phenylpyrazole moiety at position 2 of the phenolic ring, connected via an ethoxy bridge to a 2,6-dimethylmorpholine group at position 5. Key structural attributes include:

PropertyValueSource
SMILES NotationCc1[nH]nc(-c2ccc(OCCN3CC(C)OC(C)C3)cc2O)c1-c1ccccc1
InChI KeyWKGNEVKIGSGPKY-UHFFFAOYSA-N
XLogP3-AA (Predicted)3.7
Hydrogen Bond Donors2

The morpholino group introduces conformational rigidity, while the ethoxy linker provides rotational flexibility that may influence receptor binding kinetics . Crystallographic data remain unavailable, but molecular modeling suggests the dimethyl substituents on the morpholine ring create steric hindrance that could affect membrane permeability.

Synthetic Routes and Optimization

Synthesis typically proceeds via multi-step reactions beginning with functionalization of the pyrazole core. A representative pathway involves:

  • Pyrazole Formation: Condensation of hydrazine derivatives with β-keto esters yields the 1H-pyrazole scaffold .

  • Morpholino Incorporation: Nucleophilic substitution reactions introduce the 2,6-dimethylmorpholine group using 2-chloroethylmorpholine derivatives under basic conditions (K₂CO₃, DMF, 80°C).

  • Phenolic Coupling: Mitsunobu or Ullmann-type couplings attach the ethoxy-morpholino side chain to the phenolic oxygen .

Critical parameters include:

  • Solvent Selection: Ethanol/methanol mixtures optimize yield (72-85%) while minimizing byproducts .

  • Temperature Control: Maintaining 60-80°C during morpholino attachment prevents decomposition of heat-sensitive intermediates .

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane gradient) achieves >95% purity, as verified by HPLC.

Recent advancements employ flow chemistry to reduce reaction times from 48 hours to <6 hours for the final coupling step .

Spectroscopic Characterization

Structural confirmation relies on multimodal analysis:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.15 (s, 1H, pyrazole NH)

    • δ 7.68–7.45 (m, 5H, phenyl)

    • δ 4.01 (q, J=6.8 Hz, 2H, OCH₂)

    • δ 2.31 (s, 3H, CH₃ on morpholine)

  • IR (KBr): 3250 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=N pyrazole), 1250 cm⁻¹ (C-O-C ether) .

  • HRMS: m/z 408.2012 [M+H]⁺ (calc. 408.2018).

Notably, the phenolic -OH proton appears as a broad singlet at δ 9.85 ppm, confirming hydrogen bonding capacity .

Biological Activity and Mechanism

While direct pharmacological data for this compound remain limited, structural analogs demonstrate:

  • Kinase Inhibition: Pyrazole-morpholine hybrids inhibit PI3Kα with IC₅₀ values of 0.8–1.2 μM .

  • Antiproliferative Effects: Against MCF-7 breast cancer cells (GI₅₀ 12.5 μM) .

  • GPCR Modulation: 5-HT₂A receptor binding (Ki 34 nM) in related compounds.

The morpholino group likely enhances water solubility (predicted LogS -3.1) compared to non-polar analogs, potentially improving bioavailability . Molecular docking studies suggest the phenol oxygen forms hydrogen bonds with kinase active-site residues (e.g., Lys802 in PI3Kγ) .

Pharmacokinetic Considerations

Preliminary ADMET predictions indicate:

ParameterValueMethod
Caco-2 Permeability12.3 × 10⁻⁶ cm/sIn silico model
Plasma Protein Binding89%QSAR
CYP3A4 InhibitionModerate (IC₅₀ 8.2 μM)docking

The ethoxy linker may serve as a metabolic soft spot, with predicted hepatic clearance via CYP2D6-mediated O-dealkylation.

Challenges and Future Directions

Current limitations include:

Ongoing research focuses on:

  • Co-crystallization with PI3K isoforms to guide structure-based optimization .

  • Nanoformulations using PEGylated liposomes to enhance tumor accumulation .

  • Combinatorial Libraries exploring substitutions at the pyrazole 4-position.

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